molecular formula C12H18BNO2 B1398653 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1171891-31-8

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1398653
CAS No.: 1171891-31-8
M. Wt: 219.09 g/mol
InChI Key: GZYZXNXJTPRMKF-UHFFFAOYSA-N
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Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 4-methylpyridine with a boronic acid derivative such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yield and purity.

Types of Reactions:

  • Suzuki-Miyaura Cross-Coupling Reaction: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine N-oxide derivatives and reduction to form various reduced pyridine derivatives.

  • Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

  • Catalysts: Palladium catalysts are often used in cross-coupling reactions.

  • Solvents: Organic solvents such as toluene or dichloromethane are typically employed.

  • Temperature: Reactions are usually conducted at elevated temperatures to facilitate the reaction.

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Pyridine N-oxides: Formed through oxidation reactions.

  • Reduced Pyridine Derivatives: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: It is used in the development of pharmaceuticals, including potential drug candidates. Industry: Its applications extend to material science and the development of advanced materials.

Comparison with Similar Compounds

  • 4-Methylpyridine: Lacks the boronic acid group.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: The boronic acid derivative without the pyridine ring.

  • Boronic Acids: General class of compounds to which this compound belongs.

Uniqueness: The presence of both the pyridine ring and the boronic acid group in a single molecule makes 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine unique. This combination allows for versatile chemical reactions and applications that are not possible with either component alone.

Properties

IUPAC Name

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYZXNXJTPRMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724600
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171891-31-8
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171891-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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